2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, ethyl, and ethylsulfanyl groups attached to the pyridine ring, along with two cyano groups at positions 3 and 5. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile can be achieved through multiple synthetic routes. One common method involves the nucleophilic substitution of the halogen atom in 2-halopyridines with thiols, followed by alkylation of pyridine-2-thiones with alkyl halides . Another approach is the cyclocondensation of malononitrile with aldehydes and thiols, which forms the pyridine ring with the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity. Common solvents used in these reactions include 1,4-dioxane and dimethylformamide (DMF), with bases such as triethylamine and cesium carbonate (Cs₂CO₃) acting as catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino and ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Various alkyl halides and thiols are used under basic conditions with solvents like DMF or 1,4-dioxane.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or thiolated derivatives of the original compound.
Scientific Research Applications
2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Similar structure but with phenyl groups instead of ethyl groups.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Differ in the position of the sulfanyl group.
Uniqueness
2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and ethylsulfanyl groups, along with the amino and cyano groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-4-ethyl-6-ethylsulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-3-7-8(5-12)10(14)15-11(16-4-2)9(7)6-13/h3-4H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKSQCYKLVNSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SCC)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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